1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
Description
The compound 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole core substituted at position 5 with an amine group, at position 1 with a 3-chloro-2-methylphenyl group, and at position 4 with a 3-(4-fluorophenyl)-1,2,4-oxadiazole moiety. This structural architecture integrates pharmacophoric elements common in medicinal chemistry:
- The 1,2,3-triazole ring contributes to hydrogen bonding and π-π stacking interactions.
- The 1,2,4-oxadiazole group enhances metabolic stability and electron-withdrawing properties.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored for anticancer, antimicrobial, and agrochemical applications due to their heterocyclic versatility .
Properties
IUPAC Name |
3-(3-chloro-2-methylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN6O/c1-9-12(18)3-2-4-13(9)25-15(20)14(22-24-25)17-21-16(23-26-17)10-5-7-11(19)8-6-10/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHBFVFWSSAYSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Oxadiazole Ring Formation: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using chlorine or fluorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrid Scaffolds
a) 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine
- Core Structure : Pyrazole ring (vs. triazole in the target compound).
- Substituents : 4-Chlorophenyl, trifluoromethyl, and methyl groups.
- Key Differences : The pyrazole core lacks the nitrogen-rich triazole system, reducing hydrogen-bonding capacity. The trifluoromethyl group enhances electronegativity and metabolic resistance compared to the target’s chloro-methylphenyl group.
b) 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Core Structure : Identical 1,2,3-triazol-5-amine and 1,2,4-oxadiazole hybrid.
- Substituents : 4-Methylphenyl (oxadiazole) and 3-trifluoromethylphenyl (triazole).
- Key Differences : The trifluoromethylphenyl group increases lipophilicity (ClogP ≈ 4.2) compared to the target’s 4-fluorophenyl (ClogP ≈ 3.8). The methyl group on the oxadiazole may reduce steric hindrance relative to the target’s chloro substituent.
- Synthesis : Prepared via cyclocondensation, similar to triazole-oxadiazole coupling methods .
c) 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Core Structure : 1,2,4-Triazole (vs. 1,2,3-triazole in the target).
- Substituents : Dichlorophenyl and fluorobenzylthio groups.
- Key Differences : The 1,2,4-triazole isomer offers distinct tautomeric properties and electronic profiles. The thioether linkage may confer redox activity absent in the target’s oxadiazole.
- Applications : Thiadiazole derivatives exhibit insecticidal and fungicidal activities .
Comparative Data Table
*Calculated using ChemDraw Professional 21.0.
Key Structural and Functional Insights
Triazole vs. Oxadiazole Positioning :
- The target’s 1,2,3-triazole-1,2,4-oxadiazole hybrid allows for planar molecular conformations, as observed in isostructural analogs (e.g., ), enhancing crystallinity and packing efficiency .
- In contrast, 1,2,4-triazole derivatives (e.g., ) exhibit tautomerism, influencing solubility and reactivity .
Substituent Effects: Electron-Withdrawing Groups (EWGs): The 4-fluorophenyl group in the target enhances metabolic stability compared to methyl or trifluoromethyl substituents .
Biological Implications :
- Triazole-oxadiazole hybrids are underrepresented in anticancer studies compared to standalone triazoles (e.g., ’s 1,2,4-triazol-3-amine derivatives). However, their dual heterocyclic systems may synergize target inhibition .
Biological Activity
The compound 1-(3-chloro-2-methylphenyl)-4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates triazole and oxadiazole moieties. These structural features are associated with a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key functional groups include:
- Triazole ring : Known for its diverse biological activities.
- Oxadiazole ring : Associated with anticancer properties.
- Chloro and fluorine substituents : These halogens often enhance biological activity through improved receptor interactions.
Antimicrobial Activity
Recent studies have shown that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. The target organisms often include Gram-positive and Gram-negative bacteria. For instance, derivatives of oxadiazoles have been reported to possess antibacterial activity against strains like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Oxadiazole A | S. aureus | 15 mm |
| Triazole B | E. coli | 18 mm |
| Hybrid C | C. violaceum | 20 mm |
Anticancer Activity
The anticancer potential of this compound is supported by studies indicating that oxadiazole derivatives can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation. For instance, molecular docking studies have suggested strong interactions with thymidylate synthase and HDAC enzymes .
In vitro studies have demonstrated that derivatives can induce apoptosis in cancer cells through mechanisms involving the upregulation of p53 and activation of caspases .
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Hybrid C | MCF-7 | 10.38 | HDAC inhibition |
| Oxadiazole D | A549 | 15.25 | Thymidylate synthase inhibition |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against multiple bacterial strains. The findings indicated that certain substitutions on the oxadiazole ring significantly enhanced activity against resistant strains .
- Case Study on Anticancer Mechanisms : Research focusing on the hybridization of triazole with oxadiazoles revealed that compounds could effectively inhibit cancer cell growth through multiple pathways, including apoptosis induction and cell cycle arrest .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: The compound’s synthesis involves multi-step heterocyclic formation. Key steps include:
- Cyclocondensation : Use hydrazide precursors (e.g., 4-fluorophenyl-substituted hydrazides) with nitrile oxides under reflux in anhydrous DMF to form the oxadiazole core .
- Click Chemistry : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring, ensuring strict control of temperature (60–80°C) and solvent (t-BuOH/H2O) to minimize side reactions .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/DMF) to achieve >95% purity .
Critical Parameters : Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate) and optimize stoichiometry (e.g., 1:1.2 molar ratio for azide-alkyne reactions) .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR (DMSO-<i>d</i>6) to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) and amine group integration .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 423.08) .
- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation (acetonitrile/water) and analyze space group symmetry (e.g., monoclinic P21/c) .
Q. What initial biological assays are recommended to screen this compound’s activity?
Methodological Answer:
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., <i>S. aureus</i>) and Gram-negative (e.g., <i>E. coli</i>) strains at concentrations 1–256 µg/mL .
- Anticancer Activity : Perform MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC50 determination after 48-hour exposure .
- Enzyme Inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric assays (λex/λem = 340/450 nm) .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 PDB: 5KIR). Focus on hydrogen bonding (amine group with Ser530) and π-π stacking (fluorophenyl with Tyr385) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-PBSA) .
- QSAR Modeling : Coramine substituent electronegativity (e.g., Cl, F) with bioactivity using descriptors like logP and polar surface area .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Structural Analog Comparison : Compare substituent effects (e.g., 3-chloro-2-methylphenyl vs. 4-fluorophenyl) on activity using matched molecular pair analysis .
- Assay Standardization : Replicate assays under uniform conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO2) and validate with positive controls (e.g., doxorubicin for cytotoxicity) .
- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., triazole ring oxidation) that may interfere with activity .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Core Modifications : Replace oxadiazole with thiadiazole to enhance metabolic stability (synthesize via Lawesson’s reagent) .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-fluorophenyl position to improve target affinity .
- Bioisosteric Replacement : Swap triazole with tetrazole (synthesized via NaN3/NH4Cl) to modulate solubility .
Q. What advanced techniques assess the compound’s pharmacokinetic properties?
Methodological Answer:
- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via HPLC-UV (λ = 254 nm). A half-life >4h suggests suitability for in vivo studies .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: BFC) to measure IC50 values .
- BBB Permeability : Conduct PAMPA-BBB assays; logPe > -5.0 indicates potential CNS activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
